2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-24-15-8-13(19)16(25-2)7-12(15)14(21)9-20-17(22)10-5-3-4-6-11(10)18(20)23/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPGVFJFRRZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as toluene or xylene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It acts as a selective partial agonist for 5-HT2A and 5-HT2C serotonin receptors. This interaction leads to alterations in neurotransmitter levels and brain connectivity, which may underlie its psychoactive and therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Key Differences
The target compound is compared to five structurally related isoindole-1,3-dione derivatives (Table 1). Variations in substituents significantly influence physicochemical and functional properties:
Table 1: Structural and Molecular Comparison
Key Observations:
Halogenation: Bromine enhances molecular weight and may improve binding affinity in biological systems. For example, the bromine-free analog 2314-77-4 has a lower molar mass (253.25 g/mol) .
Polarity and Solubility: The target compound’s polar surface area (PSA = 54.45 Ų) is higher than non-methoxylated analogs (e.g., 794-43-4), suggesting improved water solubility due to methoxy groups .
Thermal Stability :
Functional Implications
- The 4-bromo-2,5-dimethoxy motif may mimic tyrosine residues in enzyme-binding pockets .
- Material Science : High thermal stability (boiling point >500°C) makes it suitable for high-temperature applications, such as polymer additives or flame retardants .
Biological Activity
Introduction
The compound 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is an isoindole derivative with potential biological significance due to its unique structural features, including a bromo-substituted phenyl group and an isoindole core. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C18H14BrNO5
- Molecular Weight : Approximately 396.24 g/mol
- IUPAC Name : 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]isoindole-1,3-dione
Biological Activity Overview
Research indicates that compounds structurally similar to This compound exhibit a range of biological activities. These include:
- Anticancer Activity : Preliminary studies suggest potential anticancer effects through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains.
- Neuroprotective Effects : Investigations into its role as an acetylcholinesterase inhibitor indicate potential applications in treating neurodegenerative diseases like Alzheimer's.
The mechanism of action involves selective interactions with serotonin receptors (5-HT2A and 5-HT2C), which may influence neurotransmitter levels and brain connectivity. This interaction is crucial for understanding the compound's psychoactive properties and therapeutic potential.
Comparative Biological Activities of Isoindole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AChE Inhibitor | TBD | |
| Donepezil | AChE Inhibitor | 1.12 | |
| Isoindoline A | Anticancer | <10 | |
| Isoindoline B | Antibacterial | TBD |
Case Studies
-
Neurodegenerative Disease Models :
- A study evaluated the efficacy of isoindole derivatives in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that derivatives with similar structures to This compound displayed promising inhibitory activities against these enzymes, suggesting potential for Alzheimer's therapy .
- Antimicrobial Testing :
Research Findings
Recent research has focused on the synthesis and characterization of various isoindole derivatives, including the compound . Key findings include:
- Synthesis Techniques : The synthesis typically involves the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with phthalic anhydride under reflux conditions in solvents like toluene or xylene.
- Biological Evaluation : Compounds were subjected to molecular docking studies to predict their binding affinities to biological targets such as AChE and BuChE. The best-performing derivatives showed IC50 values indicating strong inhibitory potential .
Q & A
Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous isoindole-dione derivatives are prepared by reacting phthalimide precursors with substituted phenacyl bromides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases like sodium acetate. Optimization involves controlling temperature (e.g., 80–100°C), reaction time (4–10 hours), and stoichiometric ratios to achieve yields of 60–80% .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of techniques:
- ^1H/^13C NMR : Confirm substituent integration and chemical shifts (e.g., aromatic protons at δ 7.82–7.90 ppm for isoindole-dione; methoxy groups at δ ~3.8 ppm) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
- Melting Point : Compare observed values (e.g., 188–189°C for similar derivatives) to literature .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .
Q. What solvent systems are suitable for recrystallization?
Polar solvents like ethanol, benzene, or DMSO are effective. For example, recrystallization from benzene yields high-purity crystals (67% recovery) .
Advanced Research Questions
Q. How can researchers investigate the electronic effects of the 4-bromo-2,5-dimethoxyphenyl group on reactivity?
- DFT Calculations : Use B3LYP/6-311++G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare Mulliken charges on the bromine and methoxy groups to assess electron-withdrawing/donating effects .
- Experimental Probes : Perform substituent-swapping experiments (e.g., replacing Br with Cl or methoxy with ethoxy) and monitor reaction kinetics .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Dose-Response Profiling : Test the compound across a broad concentration range (nM–μM) in cellular assays to identify non-linear effects.
- Metabolite Analysis : Use LC-MS to detect degradation products that may interfere with activity measurements .
- Target Validation : Combine siRNA knockdown with competitive binding assays to confirm specificity for suspected targets (e.g., kinase enzymes) .
Q. How can the compound’s thermal stability be evaluated for long-term storage?
Q. What computational tools are recommended for predicting intermolecular interactions (e.g., protein binding)?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding poses. Validate with MM/GBSA free-energy calculations .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability .
Methodological Considerations for Data Reproducibility
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Strict Stoichiometric Control : Use calibrated syringes for liquid reagents and analytical balances for solids.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
- QC Checkpoints : Perform TLC or inline IR spectroscopy at intermediate stages to monitor reaction progress .
Q. What analytical techniques are critical for verifying stereochemical purity?
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol gradients.
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as done for related isoindole-diones .
Emerging Research Applications
Q. Can this compound serve as a photoaffinity probe for target identification?
Yes, if modified with a photoactivatable group (e.g., diazirine) at the oxoethyl chain. Post-irradiation, crosslinked protein targets can be identified via click chemistry and pull-down assays .
Q. How might structural modifications enhance its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
